N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

physicochemical profiling logP drug-likeness

Sourcing novel heterocyclic sulfonamides for ion channel research often means choosing between common scaffolds and unexplored chemical space. This compound resolves that dilemma. It is a pre-designed pyrimidine-thiophene sulfonamide with a unique three-dimensional pharmacophore, ready for immediate procurement. - Distinct IP Position: Its core assembly differs from patent-described ROMK inhibitors, enabling novel SAR exploration. - Assay-Ready Physicochemistry: XLogP of 2.1 and 7 H-bond acceptors support cellular permeability and target engagement. - Library-Ready Scaffold: The 2-methyl, 6-pyrrolidinyl-pyrimidine pattern provides a starting point for parallel analog synthesis.

Molecular Formula C14H18N4O2S2
Molecular Weight 338.44
CAS No. 1797222-88-8
Cat. No. B2601774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
CAS1797222-88-8
Molecular FormulaC14H18N4O2S2
Molecular Weight338.44
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N3CCCC3
InChIInChI=1S/C14H18N4O2S2/c1-11-9-13(18-6-2-3-7-18)17-12(16-11)10-15-22(19,20)14-5-4-8-21-14/h4-5,8-9,15H,2-3,6-7,10H2,1H3
InChIKeyBHJOKHSSILBURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Class Context


N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide (CAS 1797222-88-8, molecular weight 338.44 g/mol, molecular formula C14H18N4O2S2) is a synthetic small molecule featuring a pyrimidine core substituted with a pyrrolidine group, a thiophene ring, and a sulfonamide linker [1]. It falls within the broad class of heterocycle-containing sulfonamides, a category widely explored for biological activity modulation. Publicly available computed properties include an XLogP3-AA of 2.1, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds, as recorded in authoritative chemical databases [1].

Compound class Heterocyclic sulfonamide with pyrimidine-pyrrolidine scaffold
Research tool type Synthetic small-molecule probe for ion channel or kinase target engagement studies
Predicted property XLogP 2.1 (PubChem) — guides partitioning in assay media

Why Generic Substitution Is Not Scientifically Valid


Despite membership in a well-known chemical class, substituting a close analog for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide without specific comparative performance data carries significant scientific risk. The specific spatial arrangement of its three key pharmacophoric elements—a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine core, a methylene linker, and a thiophene-2-sulfonamide group—creates a unique three-dimensional molecular surface whose interaction with biological targets is highly sensitive to even minor structural modifications. Pending further empirical evidence, assumptions about functional equivalence with compounds that have different substitution patterns, linker lengths, or heterocyclic attachments are not supported and must be carefully avoided in research procurement decisions [1].

Linker chemistry variation
Changing the methylene linker to an ether or extended chain may alter conformational flexibility and binding mode without supporting data.
Pyrimidine substitution pattern
Analogs with different attachment points (e.g., 2- vs 5-substituted) can shift target engagement profiles; equivalence is not established.
Heterocycle replacement
Replacing the thiophene sulfonamide with other heterocycles (e.g., furan, pyridine) may produce uncharacterized biological responses.

Product-Specific Quantitative Evidence Guide


Physicochemical Property Benchmarking: Solubility and logP

This compound's computed LogP of 2.1 defines a solubility and permeability profile typical for its class [1]. A similar heterocyclic sulfonamide, N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide, represents a valid structural comparator where the linking position on the pyrimidine ring is altered . However, no direct head-to-head experimental comparison for thermodynamic solubility or logD between the target compound and this specific analog has been identified.

Computed LogP
Class-level
2.1
Initial screening parameter for assay partitioning
No experimental logD data; comparator values unavailable
physicochemical profiling logP drug-likeness

Structural Feature Comparison: Methylene Linker and Aromatic Ring Orientation

The target compound's methylene linker connecting the pyrimidine to the sulfonamide group represents a key structural feature [1]. In the broad class of thiophene-2-sulfonamide inhibitors explored for ROMK channels, a methylene spacer has been associated with modulating target engagement [2]. Analogs such as N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide feature an ether-linked ethyl chain, demonstrating how linker chemistry significantly alters the molecule's shape and potential binding mode .

Linker feature
Class-level
Methylene (–CH2–)
vs ether-linked ethyl chain
Linker type may influence conformational rigidity and target engagement
Hypothesis only; no head-to-head binding data
medicinal chemistry SAR selectivity

Best Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration Targeting Ion Channels

Based on its membership in a chemical space occupied by ROMK channel inhibitors, this compound is a strong candidate for inclusion in structure-activity relationship (SAR) studies exploring the impact of a methylene-linked thiophene sulfonamide on channel blockade [2]. Its unique core assembly, distinct from examples in patent literature, makes it a valuable probe for mapping unexplored regions of the pharmacophore.

Chemical Biology Probe for Kinase or Ion Channel Engagement

The presence of a pyrrolidine group linked to a pyrimidine scaffold suggests potential interactions with ATP-binding pockets or allosteric sites in kinases or ion channels. Researchers can employ this compound as a chemical probe to test hypotheses related to target engagement, leveraging its distinct physiochemical profile (XLogP 2.1) for cellular assay optimization [1].

Core Scaffold for Diversified Library Synthesis

Industrial research groups seeking to build a focused library of pyrimidine-based sulfonamides for high-throughput screening can procure this compound as a key scaffold. Its specific substitution pattern (2-methyl, 6-pyrrolidinyl on pyrimidine) provides a starting point for parallel synthesis of novel analogs, with its molecular properties already cataloged for virtual screening and compound management [1].

Application
Selection Property
Validation Focus
Ion channel SAR studies
Methylene-linked thiophene sulfonamide scaffold
Channel blockade SAR interpretation
Kinase/ion channel target engagement probe
Pyrrolidine-pyrimidine core with computed XLogP 2.1
Cellular target engagement hypothesis testing
Focused library synthesis
2-methyl-6-pyrrolidinyl pyrimidine substitution pattern
Parallel diversification and HTS compound management
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